molecular formula C17H15ClIN3O2 B11561532 N-(3-chlorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-chlorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11561532
M. Wt: 455.7 g/mol
InChI Key: MXLQOJYSHGSGJW-RGVLZGJSSA-N
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Description

N-(3-CHLOROPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: is a complex organic compound that features both chlorophenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-iodobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 3-chlorophenylpropanoic acid chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Electronics: Utilized in the fabrication of organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHYLPHENYL)-3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
  • N-(3-CHLOROPHENYL)-N-METHYL-2-OXO-3-[(3,4,5-TRIMETHYL-1H-PYRROL-2-YL)METHYL]-2H-INDOLE-5-SULFONAMIDE

Uniqueness

  • Structural Features : The presence of both chlorophenyl and iodophenyl groups makes it unique compared to other similar compounds.
  • Reactivity : The compound’s reactivity profile is distinct due to the combination of functional groups, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C17H15ClIN3O2

Molecular Weight

455.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15ClIN3O2/c18-13-2-1-3-15(10-13)21-16(23)8-9-17(24)22-20-11-12-4-6-14(19)7-5-12/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

MXLQOJYSHGSGJW-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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